BE“GH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Synthesis of
Ethyl Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl dimethylcarbamate

Cat. No.: B1222962

For Researchers, Scientists, and Drug Development
Professionals

This document provides detailed procedures for the laboratory synthesis of Ethyl
dimethylcarbamate, a valuable intermediate in organic synthesis. The primary method
described is the reaction of dimethylamine with ethyl chloroformate, a common and effective
route for the preparation of carbamates.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a related
compound, Ethyl N-methylcarbamate, which serves as a model for the synthesis of Ethyl
dimethylcarbamate due to the similarity in reaction mechanism.[1] The procedure can be
adapted for Ethyl dimethylcarbamate by substituting methylamine with dimethylamine.
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Parameter Value Reference
Reactants
Dimethylamine (40% ag. ~2.25 mol (assuming similar
) ) ) Adapted from[1]
solution) molarity to methylamine)
Ethyl Chloroformate 2.0 mol (217 g) [1]
Sodium Hydroxide 2.0 mol (80 g) [1]
Solvent

) 300 mL (initial) + 100 mL (for
Diethyl Ether _ [1]
extraction)

Water (for NaOH solution) 120 mL [1]

Reaction Conditions

Temperature <5°C [1]

Reaction Time ~5 hours for addition [1]

Product Information

Theoretical Yield ~234 ¢ Calculated
Reported Yield (for Ethyl N-

88-90% (182-185 @) [1]
methylcarbamate)
Appearance Colorless oil [1]
Boiling Point (for Ethyl N-

55-60 °C at 12 mmHg [1]

methylcarbamate)

Experimental Protocols
Synthesis of Ethyl Dimethylcarbamate via
Chloroformate-Amine Condensation

This protocol is adapted from a well-established procedure for the synthesis of Ethyl N-
methylcarbamate and is expected to yield Ethyl dimethylcarbamate with high purity and yield.
[1] The reaction involves the nucleophilic attack of dimethylamine on ethyl chloroformate.
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Materials:

o 2-liter three-necked round-bottom flask
e Mechanical stirrer

e Dropping funnel

e Thermometer

* Ice-salt bath

e Separatory funnel

« Distillation apparatus

o Dimethylamine (40% aqueous solution)
» Ethyl chloroformate[2]

e Sodium hydroxide

o Diethyl ether

e Anhydrous potassium carbonate
 Distilled water

Procedure:

o Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping
funnel, and a thermometer, place 300 mL of diethyl ether and a molar equivalent of 40%
agueous dimethylamine solution (approximately 2 moles).

e Cooling: Cool the stirred mixture to below 5 °C using an ice-salt bath.[1] Careful temperature
control is crucial to minimize the formation of byproducts.|[3]

o Addition of Reactants:
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o Begin adding 217 g (2 moles) of ethyl chloroformate dropwise from the dropping funnel.
Maintain the temperature of the reaction mixture below 5 °C throughout the addition.[1]

o Simultaneously, prepare a cold solution of 80 g (2 moles) of pure sodium hydroxide in 120
mL of water.

o When approximately half of the ethyl chloroformate has been added, begin the gradual
addition of the cold sodium hydroxide solution. The rates of addition of both the ethyl
chloroformate and the sodium hydroxide solution should be adjusted so that they are
completed at the same time.[1] Constant and vigorous stirring is essential during this
process.[1] The entire addition process may take up to 5 hours.[1]

e Reaction Completion and Work-up:

[e]

After the addition is complete, allow the mixture to stand for 15 minutes.

o

Transfer the reaction mixture to a separatory funnel and separate the ether layer.

[¢]

Extract the aqueous layer with 100 mL of diethyl ether.[1]

o

Combine the two ether layers.
e Drying and Solvent Removal:

o Dry the combined ether extracts by shaking with two small portions of anhydrous
potassium carbonate.[1]

o Filter the drying agent and distill the ether from the filtrate.
« Purification:
o Distill the residue under reduced pressure to obtain the pure Ethyl dimethylcarbamate.

Mandatory Visualizations
Experimental Workflow Diagram
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Caption: Workflow for the synthesis of Ethyl dimethylcarbamate.

Alternative Synthesis Routes

While the chloroformate-amine condensation is a robust method, other synthetic strategies
exist:

o From Urea and Ethanol: This industrial method involves heating urea and ethyl alcohol, often
in the presence of a metal oxide catalyst like zinc oxide.[4][5][6] The reaction is typically
carried out at elevated temperatures (100-200 °C) and pressures (0.1-2.0 MPa).[5][6]

» Catalytic Approaches: More advanced methods utilize catalysts to improve efficiency and
selectivity. For instance, organotin compounds like dibutyldimethoxytin have been used for
the transesterification synthesis of carbamates.[3]

e From Isocyanates: N-substituted ethyl carbamates can also be prepared from the
corresponding isocyanate by reaction with a Reformatsky reagent (ethyl zinc bromide
acetate) in tetrahydrofuran.[7]

o Three-Component Coupling: A modern approach involves the reaction of an amine, carbon
dioxide, and an alkyl halide in the presence of a base.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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